molecular formula C21H21N3O3S B3140090 (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 477866-96-9

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B3140090
CAS No.: 477866-96-9
M. Wt: 395.5 g/mol
InChI Key: VHEDMLKCXIGRSK-UHFFFAOYSA-N
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Description

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenyl-4-pyrimidinylmethyl chloride with morpholine in the presence of a base to form the intermediate (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl chloride. This intermediate is then reacted with phenyl sulfone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring and a sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-28(26,19-9-5-2-6-10-19)16-18-15-20(24-11-13-27-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEDMLKCXIGRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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